6-(Methylsulfanyl)hept-5-ene-1,3-diyne
Description
Properties
CAS No. |
89556-18-3 |
|---|---|
Molecular Formula |
C8H8S |
Molecular Weight |
136.22 g/mol |
IUPAC Name |
6-methylsulfanylhept-5-en-1,3-diyne |
InChI |
InChI=1S/C8H8S/c1-4-5-6-7-8(2)9-3/h1,7H,2-3H3 |
InChI Key |
RKYDNJKVRNKPHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC#CC#C)SC |
Origin of Product |
United States |
Reaction Mechanisms and Pathways of 6 Methylsulfanyl Hept 5 Ene 1,3 Diyne
Cyclization Reactions of Enyne-Diyne Systems
Metal-Catalyzed Cycloisomerization Processes
Gold-Catalyzed Activation of Alkynes for Cycloisomerization
Regioselectivity Control in Cyclization (e.g., 5-exo-dig vs. 6-endo-dig)
The regiochemical outcome of cyclization reactions of enynes and diynes is a critical aspect of synthetic design. The preference for either a 5-exo-dig or a 6-endo-dig pathway is influenced by a variety of factors, including the substitution pattern of the alkyne and the nature of the catalyst.
In gold(I)-catalyzed Conia-ene type reactions, the electronic properties of substituents on the alkyne can completely dictate the regioselectivity. For instance, an electron-donating siloxymethyl group on an alkyne favors a 6-endo-dig cyclization, while an electron-withdrawing ethoxy carbonyl group leads exclusively to a 5-exo-dig pathway. rsc.org This control allows for the selective synthesis of different ring sizes from similar precursors.
DFT calculations have shown that for certain substrates, such as o-alkynoylphenols, a 6-endo-dig cyclization is thermodynamically favored over the 5-exo-dig pathway. rsc.org Similarly, computational studies on radical cyclizations have revealed that while first-row linkers (C, N, O) in hex-5-yn-1-yl radical systems favor the 5-exo-dig pathway, the incorporation of second- and third-row elements (B, Si, P, S, Ge, As, Se) as linkers can reverse this preference to favor the 6-endo-dig product. researchgate.net This shift is attributed to the longer bond lengths of the heavier elements, which alters the geometry of the transition state. researchgate.net
In the context of photoredox catalysis, the regioselectivity of radical cyclizations can be controlled by the rate of hydrogen atom transfer (HAT). A rapid HAT process can trap the initial, kinetically favored 5-exo cyclization product. nih.gov Conversely, a slower HAT allows for a neophyl rearrangement of the initial 5-exo radical intermediate to the thermodynamically more stable 6-endo product. nih.gov
| Cyclization Mode | Influencing Factor | Example System | Outcome |
| 6-endo-dig | Electron-donating substituent (e.g., siloxymethyl) | Gold(I)-catalyzed Conia-ene | Favored pathway |
| 5-exo-dig | Electron-withdrawing substituent (e.g., ethoxy carbonyl) | Gold(I)-catalyzed Conia-ene | Favored pathway |
| 6-endo-dig | Thermodynamic control | o-alkynoylphenols | Favored pathway |
| 6-endo-dig | Second/Third-row linkers (B, Si, P, S, etc.) | Hex-5-yn-1-yl radical | Favored pathway |
| 5-exo-dig | First-row linkers (C, N, O) | Hex-5-yn-1-yl radical | Kinetically favored |
| 5-exo-dig | Rapid Hydrogen Atom Transfer (HAT) | Photoredox catalysis | Kinetically trapped product |
| 6-endo-dig | Slow Hydrogen Atom Transfer (HAT) | Photoredox catalysis | Thermodynamically favored product via rearrangement |
Dual Gold-Activation in Diyne Systems
Dual gold activation has emerged as a powerful strategy in the cyclization of diynes, enabling novel reaction pathways and product formation. nih.gov This approach involves the simultaneous activation of both alkyne moieties within a diyne substrate by two gold catalysts. Computational studies on the formation of dibenzopentalenes from 1-ethynyl-2-(phenylethynyl)benzene have substantiated a dual activation mechanism where two gold species are present throughout the catalytic cycle. semanticscholar.org
The initial step involves the activation of the diyne, which can proceed through an intermolecular transfer of a cationic gold catalyst from a thermodynamically favored geminal-σ,π-acetylide complex to form the active non-geminal analogue. semanticscholar.org This dual activation can lead to the formation of cyclobutene (B1205218) derivatives or polycyclic compounds through selective C-H insertion reactions. nih.gov A key intermediate in this process is a σ,π-digold diyne complex, which has been isolated and characterized, providing insight into the mechanism. nih.gov
Annulations with Nucleophilic Nitrenoids Enabled by Heteroatom-Substituted Alkynes
Heteroatom-substituted alkynes, such as alkynyl thioethers, serve as valuable substrates in gold-catalyzed annulation reactions with nucleophilic nitrenoids. nih.govresearchgate.net The combination of a nucleophilic nitrene equivalent, a triple bond, and a π-acid catalyst like gold provides an efficient route to various nitrogen-containing heterocycles (azacycles). nih.govresearchgate.net
The general mechanism involves the addition of the nucleophilic nitrenoid to the gold-activated alkyne. This step generates a carbenoid character on the molecule, which is subsequently quenched by a cyclization onto a substituent of the nitrenoid. nih.govresearchgate.net Alkynyl thioethers have emerged as particularly interesting substrates for this type of π-acid catalysis. nih.govresearchgate.net For example, the Au(I)-catalyzed reaction of isoxazole-based nitrenoids with alkynyl thioethers results in a controlled (3+2) annulation via a regioselective addition beta to the sulfenyl group, yielding sulfenylated pyrroles and indoles as single regioisomers. researchgate.net
Ruthenium-Catalyzed Tandem Cyclization of Enynes
Ruthenium complexes can catalyze the tandem cyclization of enynes through mechanisms involving metallacyclic intermediates. The specific pathway and resulting products are dependent on the substrate structure and reaction conditions.
Involvement of Allenylidene and Vinylidene Complexes
In the reaction of certain enynes containing a thioether or ether linkage with a ruthenium catalyst such as Cp(PPh3)2RuCl, the formation of ruthenium allenylidene and vinylidene complexes is proposed. For enynes with a methyl-substituted olefinic group, the presence of this group promotes cyclization. figshare.com
One proposed pathway involves the formation of a seven-membered thio-ring bonded to the β-carbon of a vinylidene ligand, resulting from a C-C bond formation between the alkyne and the olefin. figshare.com Another pathway can involve the migration of a triphenylphosphine (B44618) ligand from the ruthenium center to the terminal carbon of the alkyne, followed by coordination of the sulfur atom. figshare.com Additionally, a carbene complex can be formed through the addition of the sulfur atom to the internal carbon of the alkyne, accompanied by the migration of an allylic group. figshare.com Tandem cyclization in the presence of methanol (B129727) can lead to the formation of organic products via these vinylidene intermediates. figshare.com
Iron-Promoted Electrophilic Annulation of Aryl Enynes with Disulfides
Iron(III) chloride can promote the electrophilic annulation of aryl enynes with disulfides. kisti.re.kr In this process, a variety of trifluoromethyl-containing aryl enynes react with disulfides in the presence of FeCl3 and iodine to produce polysubstituted naphthalenes in moderate to excellent yields. kisti.re.kr A proposed mechanism for a related iron-promoted oxidative annulation of arylglyoxals with alkynes involves the Fe(III)-promoted formation of a vinyl cation. nih.gov This is followed by an electrophilic addition of the vinyl cation to the ipso-carbon of the aryl group to form a spiro intermediate, which then rearranges to the final product. nih.gov
Brønsted Acid-Catalyzed Cyclizations via Dearomatization and Rearrangement
Brønsted acids can catalyze the cyclization of enynes through pathways involving the formation of carbocationic intermediates. These reactions can lead to the formation of diverse heterocyclic and polycyclic structures. A mild and direct method for synthesizing five-membered heterocyclic compounds from hydroxylated enynes involves their selective transformation in the presence of a Brønsted acid. nih.gov This domino process is initiated by the formation of an allene (B1206475) carbocation intermediate, which can be trapped by olefins to yield various five-membered heterocyclic frameworks. nih.gov
Another notable Brønsted acid-catalyzed reaction is the cascade cycloisomerization of enynes. elsevierpure.comresearchgate.net This process is thought to proceed via the formation of acetylene (B1199291) cations followed by the cleavage of an otherwise inactive C(sp³)–H bond, affording various tri- and bicyclic compounds. elsevierpure.comresearchgate.net Furthermore, a novel Brønsted acid-catalyzed intramolecular hydroalkoxylation/Claisen rearrangement of ynamides has been developed, which involves an unexpected dearomatization of nonactivated arenes and heteroaromatic compounds to produce valuable spiro lactams. researchgate.net
Pericyclic Reactions
The Bergman cyclization is a rearrangement reaction of an enediyne to form a highly reactive p-benzyne biradical. nih.govwikipedia.org This reaction is of significant interest due to its role in the mechanism of action of some natural antitumor antibiotics. organic-chemistry.org For an acyclic enediyne such as 6-(methylsulfanyl)hept-5-ene-1,3-diyne, this cyclization would be a key thermal or photochemical transformation.
The presence of a methylsulfanyl group is anticipated to influence the kinetics and thermodynamics of the Bergman cyclization. Theoretical studies on analogous systems with chalcogen-phosphorus substituents have shown that the presence of sulfur can lower the reaction energy of the Bergman cyclization compared to the parent (unsubstituted) enediyne. nih.govacs.org Specifically, for a generic acyclic enediyne, the reaction energy was found to decrease in the order of oxygen > sulfur > selenium substitution. acs.org This suggests that the methylsulfanyl group in this compound could facilitate the formation of the p-benzyne biradical.
However, other studies on 10-membered heterocyclic enediynes have suggested that sulfur-containing enediynes may exhibit reduced reactivity in the Bergman cyclization. researchgate.net This was attributed to diminished alkyne bending and an extended distance between the reacting acetylenic carbons, which are critical geometric parameters for the cyclization to occur. researchgate.net Therefore, the precise impact of the methylsulfanyl group on the Bergman cyclization of this compound would likely depend on a balance of electronic and steric factors.
Table 1: Postulated Influence of Sulfur Substitution on Bergman Cyclization
| Feature | Influence of Methylsulfanyl Group | Rationale |
| Reaction Energy | Potentially lowered | Electronic effects of the sulfur atom stabilizing the transition state. nih.govacs.org |
| Reaction Rate | Potentially reduced | Steric hindrance and altered geometry of the enediyne backbone. researchgate.net |
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orgwikipedia.orgorganic-chemistry.org The enediyne system of this compound can potentially act as either the diene or the dienophile component, although its reactivity in either role would be influenced by the methylsulfanyl substituent.
As a diene, the conjugated ene-diyne moiety could react with a suitable dienophile. The electron-donating nature of the methylsulfanyl group would increase the electron density of the diene system, making it more reactive towards electron-deficient dienophiles in a normal-electron-demand Diels-Alder reaction.
Conversely, one of the alkyne functionalities could act as a dienophile, reacting with a conjugated diene. In this scenario, the electronic nature of the substituents on the diene would be critical.
Furthermore, hetero-Diels-Alder reactions, where one or more carbon atoms in the diene or dienophile are replaced by a heteroatom, are also a possibility. wikipedia.org The sulfur atom in the methylsulfanyl group is not directly part of the pi-system, but its electronic influence would still be a factor. More likely would be the participation of the unsaturated system of this compound with a heterodienophile or a heterodiene.
Cascade and Rearrangement Reactions
Cascade reactions, also known as tandem or domino reactions, allow for the formation of complex molecules from simple starting materials in a single synthetic operation. The structure of this compound is well-suited for such transformations.
Radical-Initiated Fragmentary Rearrangement Cascades
The unsaturated framework of this compound is susceptible to radical-initiated cascade reactions. Upon initiation by a radical species, a sequence of intramolecular cyclizations and fragmentations could lead to complex molecular architectures. The presence of the sulfur atom could influence the regioselectivity of the initial radical attack and the stability of any radical intermediates formed.
Skeletal Rearrangement of 1,5-Enynes
The 1,5-enyne structural motif is present in this compound. Such systems are known to undergo a variety of skeletal rearrangements, often catalyzed by transition metals. These rearrangements can lead to the formation of diverse carbocyclic and heterocyclic frameworks. The methylsulfanyl group could potentially coordinate to a metal catalyst, thereby directing the course of the rearrangement.
Addition Reactions to Unsaturated Linkages
The double and triple bonds in this compound are sites of potential addition reactions. The regioselectivity and stereoselectivity of these additions would be governed by the electronic and steric properties of the molecule. The methylsulfanyl group, being electron-donating, would influence the polarization of the pi-systems and thus direct the attack of electrophiles. For instance, in an electrophilic addition, the initial attack would likely occur at the carbon atom that leads to the most stable carbocationic intermediate, which would be stabilized by the sulfur atom through resonance.
Hydroelementation of Diynes (e.g., Hydroboration)
The hydroelementation of diynes, a powerful tool for the synthesis of complex organometallic and organic molecules, involves the addition of an E-H bond (where E can be boron, silicon, tin, etc.) across one or more of the carbon-carbon triple bonds. rsc.org Hydroboration, the addition of a boron-hydride bond, is a particularly well-developed subset of these reactions. wikipedia.org For a substrate like this compound, the reaction's regioselectivity and stereoselectivity would be of primary interest.
In the hydroboration of asymmetric diynes, the boron atom typically adds to the less sterically hindered or more electronically accessible alkyne carbon. The presence of the methylsulfanyl group introduces an electronic bias that could direct the regioselectivity of the hydroboration. Sulfur's ability to stabilize an adjacent carbocation or participate in the reaction mechanism through its lone pairs could favor the addition of boron to the C-4 position.
Table 1: Potential Regioisomeric Products of Monohydroboration of this compound
| Product Name | Boron Position | Hydrogen Position |
| 6-(Methylsulfanyl)-4-(dihydroxyboryl)hept-4,5-diene-1,3-diyne | C-4 | C-5 |
| 6-(Methylsulfanyl)-5-(dihydroxyboryl)hept-4,5-diene-1,3-diyne | C-5 | C-4 |
Note: This table is predictive and not based on published experimental data for this specific compound.
Furthermore, the stereochemistry of the addition is typically syn, meaning the boron and hydrogen atoms add to the same face of the alkyne. youtube.com However, the specific catalyst and reaction conditions employed can influence both the regio- and stereochemical outcomes. mdpi.com Without experimental data, the precise nature of the hydroboration products of this compound remains speculative.
Nucleophilic Additions to Activated Unsaturated Systems (e.g., Thioether-functionalized Products)
The conjugated enyne system of this compound is susceptible to nucleophilic attack. The electron-withdrawing nature of the alkyne groups can activate the double bond towards addition, while the diyne moiety itself is a prime target for nucleophiles. The methylsulfanyl group, with its sulfur atom, can also influence the reactivity. Sulfur is known to be highly nucleophilic and its presence could lead to intramolecular reactions or influence the regioselectivity of intermolecular nucleophilic additions. libretexts.org
In reactions with soft nucleophiles, such as other thiols or amines, Michael-type conjugate addition is a plausible pathway. nih.govresearchgate.net The nucleophile would be expected to add to one of the sp-hybridized carbons of the diyne system. The regioselectivity of this addition would be dictated by a combination of steric and electronic factors. The terminal alkyne at C-1 might be more sterically accessible, while the internal alkyne is electronically influenced by the adjacent double bond and the distant thioether.
Table 2: Potential Products of Nucleophilic Addition to this compound with a Generic Nucleophile (Nu⁻)
| Product Type | Position of Nucleophilic Attack |
| Enyne Adduct | C-1 or C-2 |
| Enyne Adduct | C-3 or C-4 |
| Allene Adduct | C-2 (with subsequent rearrangement) |
| Allene Adduct | C-3 (with subsequent rearrangement) |
Note: This table represents potential outcomes and is not based on documented reactions for this specific compound.
The sulfur atom in the methylsulfanyl group could also play a direct role in the reaction. Under certain conditions, particularly with strong bases, deprotonation of the carbon adjacent to the sulfur could occur, leading to the formation of a stabilized carbanion that could undergo further reactions. researchgate.net Additionally, the sulfur atom itself could be targeted by electrophiles, leading to the formation of sulfonium (B1226848) salts, which would further activate the molecule towards nucleophilic attack. acs.org
Theoretical and Computational Studies of 6 Methylsulfanyl Hept 5 Ene 1,3 Diyne
Quantum Chemical Characterization of Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods would typically be employed to elucidate the distribution of electrons and the nature of the chemical bonds within "6-(Methylsulfanyl)hept-5-ene-1,3-diyne".
The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a key indicator of chemical stability. For "this compound," one would expect the conjugated diyne and ene system to significantly influence the energies and spatial distribution of these orbitals. Reactivity indices such as electronegativity, hardness, and softness, derived from the HOMO and LUMO energies, would further quantify its chemical behavior.
Table 1: Hypothetical Frontier Molecular Orbital Data
| Parameter | Expected Value Range | Significance for this compound |
|---|---|---|
| HOMO Energy | - | Indicates the energy of the highest energy electrons available for reaction. |
| LUMO Energy | - | Indicates the energy of the lowest energy space for accepting electrons. |
Note: This table is illustrative as specific data for the compound is unavailable.
Mechanistic Investigations using Computational Chemistry
Computational chemistry provides powerful tools to explore the potential reaction pathways and mechanisms involving "this compound".
Density Functional Theory (DFT) is a widely used computational method to investigate reaction mechanisms. For a molecule like "this compound," DFT calculations could be employed to map out the potential energy surface for various reactions, such as cycloadditions or reactions at the sulfur atom. These calculations would identify transition states and intermediates, providing insights into the reaction's feasibility and kinetics. The energetics of different pathways can be compared to predict the most likely reaction products.
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a high level of theory for studying reaction mechanisms. These methods would be valuable for accurately determining the structures and energies of transition states in reactions involving "this compound". This information is critical for a detailed understanding of the reaction kinetics and stereochemical outcomes.
If "this compound" were to be studied in a larger system, such as in the active site of an enzyme or within a material, hybrid QM/MM methods would be appropriate. In this approach, the reactive center of the molecule would be treated with a high-level quantum mechanics method, while the surrounding environment would be described using more computationally efficient molecular mechanics. This allows for the investigation of environmental effects on the molecule's properties and reactivity.
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
Advanced Spectroscopic Characterization Methodologies for Enyne Diyne Thioethers
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For a molecule like "6-(Methylsulfanyl)hept-5-ene-1,3-diyne," a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments would be essential for unambiguous assignment of all proton and carbon signals.
Two-dimensional NMR experiments are crucial for establishing the bonding framework of the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling relationships, typically through two or three bonds. sdsu.edu For "this compound," a COSY spectrum would be expected to show a correlation between the vinylic proton (H5) and the protons of the adjacent methylene (B1212753) group (H7). This confirms the connectivity around the carbon-carbon double bond.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹JCH). nanalysis.comcolumbia.edu This is invaluable for assigning carbon signals based on their attached, and often more easily assigned, protons. For instance, the signal for the vinylic proton (H5) would correlate with its attached carbon (C5), and the methylsulfanyl protons (H8) would correlate with the methylsulfanyl carbon (C8). nanalysis.com
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique maps long-range (typically 2-4 bonds) correlations between protons and carbons. columbia.edu It is instrumental in connecting molecular fragments that are not directly linked by proton-proton coupling. For "this compound," key HMBC correlations would include:
The methylsulfanyl protons (H8) showing a correlation to the carbon of the double bond (C6).
The vinylic proton (H5) showing correlations to the diyne carbons (C3, C4) and the methylsulfanyl carbon (C8).
The terminal alkyne proton (H1) correlating with the sp-hybridized carbons C2 and C3.
These correlations, when analyzed together, allow for the complete and unambiguous assembly of the molecular structure.
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound.
| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key COSY Correlations (¹H-¹H) | Key HSQC Correlations (¹H-¹³C) | Key HMBC Correlations (¹H-¹³C) |
| 1 | ~2.0-2.5 | ~70-80 | H2 | C1 | C2, C3 |
| 2 | - | ~70-80 | - | - | - |
| 3 | - | ~65-75 | - | - | - |
| 4 | - | ~80-90 | - | - | - |
| 5 | ~5.5-6.0 | ~120-130 | H7 | C5 | C3, C4, C6, C7 |
| 6 | - | ~135-145 | - | - | - |
| 7 | ~2.2-2.6 | ~25-35 | H5 | C7 | C5, C6 |
| 8 | ~2.1-2.4 | ~15-20 | - | C8 | C6 |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule. kurouskilab.com These two methods are often complementary.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. libretexts.org Key absorptions expected for "this compound" would include:
A sharp, weak absorption around 3300 cm⁻¹ corresponding to the ≡C-H stretch of the terminal alkyne. youtube.com
Sharp, weak to medium absorptions in the 2260-2100 cm⁻¹ region, characteristic of the C≡C stretching vibrations of the diyne moiety. youtube.com
A medium absorption around 1650-1600 cm⁻¹ due to the C=C stretching of the alkene.
Absorptions just below 3000 cm⁻¹ for the sp³ C-H stretches of the methyl and methylene groups. youtube.com
Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of monochromatic light. Symmetrical and non-polar bonds often produce strong Raman signals. rsc.org For this molecule, Raman spectroscopy would be particularly useful for observing:
The C≡C and C=C stretching vibrations, which are highly polarizable and thus typically show strong signals in Raman spectra. rsc.orgresearchgate.net
The C-S bond stretch, which would appear in the fingerprint region (typically 600-800 cm⁻¹).
Interactive Table 2: Predicted Vibrational Frequencies for Key Functional Groups.
| Functional Group | Bond Vibration | Predicted IR Frequency (cm⁻¹) | Predicted Raman Signal |
| Terminal Alkyne | ≡C-H stretch | ~3300 (sharp, weak) | Weak |
| Diyne | C≡C stretch | ~2260-2100 (sharp, weak-medium) | Strong |
| Alkene | C=C stretch | ~1650-1600 (medium) | Strong |
| Thioether | C-S stretch | ~800-600 | Medium |
| Alkane | sp³ C-H stretch | ~2980-2850 | Medium |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides crucial information about the molecular weight and elemental composition of a compound.
The molecular ion peak (M⁺) in the mass spectrum would confirm the molecular weight of "this compound." The fragmentation pattern provides further structural clues. libretexts.orgwikipedia.org Common fragmentation pathways for thioethers include cleavage of the carbon-sulfur bond and alpha-cleavage (cleavage of the bond adjacent to the sulfur atom). nih.govyoutube.com Expected fragments for this molecule could arise from the loss of a methyl radical (•CH₃) from the methylsulfanyl group or cleavage at other points along the carbon chain.
High-Resolution Mass Spectrometry (HRMS) can measure the m/z value to several decimal places, allowing for the determination of the exact elemental formula of the molecule and its fragments. acs.org This is a definitive method for confirming the molecular formula (C₈H₈S for "this compound") and distinguishing it from other isomers or compounds with the same nominal mass.
X-ray Crystallography for Solid-State Structural Elucidation
Should "this compound" be a crystalline solid, single-crystal X-ray crystallography could provide an unambiguous, three-dimensional model of the molecule. rsc.org This technique determines the precise spatial arrangement of atoms in the crystal lattice, confirming bond lengths, bond angles, and stereochemistry. researchgate.netnih.gov It is considered the gold standard for absolute structure determination, although it is contingent on the ability to grow a suitable single crystal.
Synthetic Applications and Derivatives of 6 Methylsulfanyl Hept 5 Ene 1,3 Diyne
Bioinspired Scaffold Synthesis and Chemical Biology ApplicationsThere is no information on the use of 6-(Methylsulfanyl)hept-5-ene-1,3-diyne as a building block in bioinspired synthesis or for applications in chemical biology.
Analogs for Natural Product SynthesisThe role of this compound as an analog or precursor in the synthesis of natural products has not been documented.
Due to the absence of specific research on “this compound” in these fields, it is not possible to provide detailed research findings or data tables as requested.
Exploration of Novel Chemotypes for Chemical Probe Development
The unique structural scaffold of this compound, which combines a conjugated diyne system with a vinyl sulfide (B99878) moiety, presents a versatile platform for the development of novel chemotypes for chemical probes. This exploration is centered on leveraging the inherent reactivity of the alkyne and alkene functionalities, as well as the potential for the sulfur atom to influence the molecule's properties and engage in specific interactions. The development of such probes is crucial for advancing our understanding of complex biological systems.
The core strategy in developing chemical probes from this scaffold involves modifying its structure to incorporate functionalities that can interact with biological targets and reporter groups for detection and visualization. The diyne cassette serves as a rigid, linear element that can be exploited for bioorthogonal chemistry, a set of reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.org This allows for the specific labeling of biomolecules in their natural environment.
One of the key reactions for this purpose is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.gov The terminal alkyne of the this compound scaffold is an ideal handle for this type of ligation. By reacting with azide-modified biomolecules or reporter tags, new triazole-containing chemotypes can be generated. These resulting structures can be designed to have specific biological activities or to act as imaging agents. For instance, the synthesis of sphingoid base analogues containing polyynes has demonstrated their utility as chemical tools to study lipid metabolism and function. nih.gov These probes, when conjugated to fluorescent dyes, allow for the visualization of their cellular uptake and distribution. nih.gov
Furthermore, the presence of the methylsulfanyl group offers additional avenues for chemical modification and can influence the electronic properties of the conjugated system. The sulfur atom can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which can alter the reactivity of the molecule and its interactions with biological targets. Thioethers are known to be present in various bioactive peptides and can contribute to their structural stability and biological activity. nih.gov The replacement of disulfide bonds with thioether linkages in peptides has been shown to improve their stability towards reducing agents while maintaining biological function. nih.gov
The ene-diyne substructure itself is a feature of interest. Enediynes are known for their ability to undergo Bergman cyclization, a transformation that generates a highly reactive p-benzyne diradical. ingentaconnect.com While the specific conditions for the cyclization of this compound are not extensively reported, the potential for such reactivity could be harnessed in the design of probes that are activated under specific physiological conditions.
The development of novel chemotypes from this scaffold can be systematically approached by creating a library of derivatives with varied substituents. These derivatives can then be screened for their reactivity and potential as chemical probes. The following table illustrates a hypothetical set of derivatives and their potential applications in chemical probe development.
| Derivative Structure | Modification | Potential Application as a Chemical Probe | Key Reaction for Probe Conjugation |
| This compound | Parent Compound | Precursor for probe synthesis | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) |
| 7-azido-6-(methylsulfanyl)hept-5-ene-1,3-diyne | Addition of an azide (B81097) group | Probe for labeling alkyne-modified biomolecules | Strain-promoted azide-alkyne cycloaddition (SPAAC) |
| 6-(methylsulfonyl)hept-5-ene-1,3-diyne | Oxidation of the sulfide to a sulfone | Modulated reactivity and cellular uptake | CuAAC |
| Biotin-conjugated derivative | Attachment of a biotin (B1667282) tag | Affinity-based protein profiling | CuAAC |
| Fluorescent dye-conjugated derivative | Attachment of a fluorophore | Cellular imaging and localization studies | CuAAC |
The synthesis of such derivatives would leverage established synthetic methodologies for the formation of 1,3-diynes, such as the Cadiot-Chodkiewicz or related copper-catalyzed coupling reactions. organic-chemistry.org The introduction of functional groups can be achieved through standard organic transformations.
Future Directions and Emerging Research Avenues
Development of Novel Catalytic Systems for Chemoselective Transformations of Enyne-Diyne Thioethers
The presence of multiple reactive sites—an alkene, two alkynes, and a thioether—in 6-(methylsulfanyl)hept-5-ene-1,3-diyne presents a significant challenge and opportunity for the development of novel catalytic systems that can achieve high chemoselectivity. Future research will likely focus on catalysts that can selectively target one functional group while leaving the others intact, enabling the synthesis of a diverse range of complex molecules.
Transition metal catalysis is a promising avenue, with metals like palladium, gold, and ruthenium known to activate alkynes and enynes in various transformations. nih.govnih.govrsc.org For instance, gold catalysts are known for their ability to catalyze the oxidative rearrangement and alkenylation of thioalkynes. acs.org The development of ligand-modified catalysts could be instrumental in tuning the reactivity and selectivity of these transformations. The thioether moiety itself can act as a directing group in C-H activation reactions, further expanding the synthetic possibilities.
Below is a prospective table of catalytic systems that could be explored for the selective functionalization of enyne-diyne thioethers.
| Catalyst System | Target Transformation | Potential Reaction Conditions | Expected Outcome |
| Palladium(0)/Ligand | Sonogashira Coupling | Cu(I) cocatalyst, amine base, room temperature | Selective coupling at one of the terminal alkynes |
| Gold(I)/N-Oxide | Oxidative Rearrangement | Inert solvent, mild heating | Formation of α-thio-β-ketoester derivatives |
| Ruthenium(II)/Arene | Enyne Metathesis | Chlorinated solvent, room temperature | Cyclization or cross-metathesis products |
| Rhodium(I)/Diphosphine | Hydrothiolation | Thiol reactant, mild conditions | Selective addition across one of the triple bonds |
Asymmetric Synthesis and Chiral Induction with this compound
The synthesis of chiral molecules is of paramount importance in medicinal chemistry and materials science. For a molecule like this compound, asymmetric synthesis could introduce chirality at several positions, including the creation of a stereogenic sulfur center. nih.govspringernature.com Future research in this area will likely explore several strategies.
One approach involves the use of chiral catalysts to control the stereochemical outcome of reactions involving the enyne-diyne system. For example, asymmetric hydrogenation or hydrofunctionalization of the double or triple bonds could be achieved using chiral transition metal complexes.
Another key area will be the development of methods for the asymmetric synthesis of the thioether moiety itself, or its conversion to a chiral sulfoxide (B87167) or sulfoximine. nih.govnottingham.ac.ukresearchgate.net The use of chiral auxiliaries attached to the sulfur atom can direct subsequent diastereoselective transformations. acs.org Furthermore, catalytic enantioselective sulfur alkylation of sulfenamides presents a modern approach to creating chiral sulfoximines. nih.gov
The potential for creating novel chiral building blocks from this compound is significant, and research in this area will be crucial for exploring its applications in drug discovery and chiral materials.
Flow Chemistry and Continuous Synthesis Approaches for Scalability
The synthesis of complex and potentially unstable molecules like polyynes can be challenging to scale up using traditional batch chemistry. chemrxiv.org Flow chemistry, or continuous synthesis, offers several advantages, including improved safety, better heat and mass transfer, and the ability to access reaction conditions that are difficult to achieve in batch. technologynetworks.comwiley-vch.deunimi.it
For the synthesis and subsequent transformations of this compound, flow chemistry could be particularly beneficial. The precise control over reaction parameters in a flow reactor could allow for the selective synthesis of this molecule and its derivatives with high purity and yield. Moreover, hazardous or unstable intermediates that may be involved in the synthesis of the polyyne backbone can be generated and consumed in situ, minimizing risks. researchgate.netrsc.org
Future research will likely focus on developing integrated multi-step flow syntheses, where the crude product from one reaction is directly fed into the next reactor for further functionalization without the need for intermediate purification. almacgroup.com This approach could significantly streamline the synthesis of complex molecules derived from the enyne-diyne thioether scaffold.
Integration with Machine Learning and Artificial Intelligence for Reaction Discovery and Optimization
The vast and complex reaction space associated with a multifunctional molecule like this compound makes it an ideal candidate for the application of machine learning (ML) and artificial intelligence (AI). researchgate.net These computational tools can accelerate the discovery of new reactions and the optimization of existing ones. arxiv.org
Exploration of Advanced Functional Materials Based on Enyne-Diyne Thioether Scaffolds
The conjugated π-system of the enyne-diyne backbone, combined with the presence of a sulfur atom, suggests that this compound and its derivatives could serve as building blocks for advanced functional materials. rsc.org The sulfur atom can enhance intermolecular interactions and influence the electronic properties of the resulting materials.
Future research in this area could explore the synthesis of polymers and oligomers incorporating the enyne-diyne thioether motif. These materials could exhibit interesting optical and electronic properties, with potential applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The ability to functionalize the scaffold through the catalytic methods described above would allow for the fine-tuning of these properties.
The table below outlines potential material applications for polymers derived from enyne-diyne thioether scaffolds.
| Material Type | Potential Application | Key Properties to Optimize |
| Conjugated Polymers | Organic Field-Effect Transistors (OFETs) | Charge carrier mobility, HOMO/LUMO levels, solid-state packing |
| Cross-linked Networks | Thermosetting Resins | Thermal stability, mechanical strength, dielectric constant |
| Self-Assembled Monolayers | Surface Modification | Adhesion to metal surfaces, control of surface energy |
| Metal-Organic Frameworks (MOFs) | Gas Storage and Catalysis | Porosity, selective binding of guest molecules |
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for 6-(Methylsulfanyl)hept-5-ene-1,3-diyne, and how do reaction conditions influence yield?
- Methodology :
- Step 1 : Use alkyne coupling reactions (e.g., Sonogashira or Glaser-Hay coupling) to construct the 1,3-diyne backbone. Incorporate methylsulfanyl groups via nucleophilic substitution or thiol-ene chemistry.
- Step 2 : Optimize solvent polarity (e.g., DMF vs. THF) and temperature (25–80°C) to balance reaction kinetics and stability of the diyne moiety.
- Step 3 : Monitor intermediates via TLC and characterize final products using / NMR and GC-MS. Reference Bohlmann et al.’s work on analogous diynes for comparative analysis .
Q. How can spectroscopic data (NMR, IR) resolve structural ambiguities in this compound derivatives?
- Methodology :
- Step 1 : Assign NMR peaks by comparing chemical shifts of the methylsulfanyl group (δ ~2.1–2.3 ppm) and alkene protons (δ ~5.5–6.0 ppm).
- Step 2 : Use NMR to confirm diyne carbons (δ ~70–90 ppm) and methylsulfanyl carbon (δ ~15–20 ppm).
- Step 3 : Validate conjugation effects via IR (C≡C stretches ~2100–2260 cm) and UV-Vis (absorbance in 250–300 nm range). Cross-reference with data from structurally similar compounds in .
Q. What are the key reactivity patterns of this compound under oxidative or acidic conditions?
- Methodology :
- Step 1 : Test oxidation with mCPBA or to assess sulfide-to-sulfoxide/sulfone conversion.
- Step 2 : Expose to HCl/ to evaluate acid-catalyzed isomerization or cyclization.
- Step 3 : Use DFT calculations (e.g., Gaussian 09) to predict transition states and compare with experimental outcomes. Apply orthogonal design (L9 array) to optimize conditions .
Advanced Research Questions
Q. How can researchers address contradictions in spectroscopic data for this compound isomers?
- Methodology :
- Step 1 : Perform 2D NMR (COSY, HSQC, HMBC) to resolve overlapping signals and assign stereochemistry.
- Step 2 : Use X-ray crystallography to confirm absolute configuration. If crystals are unavailable, apply electronic circular dichroism (ECD) for chiral centers.
- Step 3 : Compare experimental data with computational predictions (e.g., ADF or ORCA software) to validate structural assignments. Reference chiral dioxolane analyses in .
Q. What computational tools are effective for modeling the electronic properties and reaction pathways of this compound?
- Methodology :
- Step 1 : Use COMSOL Multiphysics or Gaussian to simulate frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack.
- Step 2 : Apply machine learning (e.g., TensorFlow/PyTorch) to train models on reaction yield data from orthogonal arrays.
- Step 3 : Validate simulations with experimental kinetics (e.g., stopped-flow spectroscopy). Integrate AI-driven process control as per .
Q. How can orthogonal experimental design optimize catalytic systems for this compound synthesis?
- Methodology :
- Step 1 : Select factors (catalyst loading, solvent, temperature) and levels (e.g., PdCl: 1–5 mol%, solvent: DMF/THF).
- Step 2 : Use Taguchi L16 orthogonal array to minimize experimental runs. Analyze via ANOVA to identify significant factors.
- Step 3 : Apply response surface methodology (RSM) for multi-objective optimization (yield vs. purity). Reference for regression models .
Q. What strategies mitigate instability of this compound during storage or reaction?
- Methodology :
- Step 1 : Test stabilizers (e.g., BHT, hydroquinone) under accelerated degradation conditions (40°C/75% RH).
- Step 2 : Use DSC/TGA to assess thermal decomposition thresholds.
- Step 3 : Encapsulate in cyclodextrins or liposomes for controlled release. Cross-reference membrane separation techniques in .
Q. How can researchers evaluate the biological activity of this compound derivatives?
- Methodology :
- Step 1 : Perform MIC assays against Gram+/Gram− bacteria (e.g., S. aureus, E. coli) using microbroth dilution (CLSI guidelines).
- Step 2 : Test antifungal activity (e.g., C. albicans) with RPMI-1640 medium. Include amikacin/fluconazole controls.
- Step 3 : Use QSAR models to correlate substituent effects with bioactivity. Reference for protocol details .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
